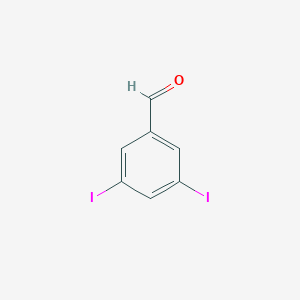

3,5-Diiodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPOINHGBSDFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437067 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-25-9 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 3,5-Diiodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3,5-Diiodobenzaldehyde. This compound serves as a crucial intermediate in various organic syntheses, particularly in the development of pharmaceuticals such as thyroid hormone analogs.[1] The data and protocols presented herein are intended to support research and development activities by providing a reliable reference for the handling, characterization, and application of this versatile molecule.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₄I₂O | [2] |

| Molecular Weight | 357.91 g/mol | [2] |

| Appearance | White to Yellow Solid | [1][3] |

| Melting Point | 133-134 °C | [3][4] |

| Boiling Point (Predicted) | 357.8 ± 32.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 2.464 ± 0.06 g/cm³ | [3][4] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. | [5] |

| Storage | 2-8°C, dry, airtight, under inert gas (Nitrogen or Argon). | [1][3] |

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton, typically in the region of 9-10 ppm. The aromatic region would likely display two signals corresponding to the protons on the di-substituted ring.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde group, generally found between 190 and 200 ppm. Additional peaks will be present in the aromatic region, corresponding to the carbon atoms of the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons, as well as C=C stretching of the aromatic ring, are also expected.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (357.91 g/mol ).[2] The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[7] A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, this protocol is relevant for liquid organic compounds. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele Tube Method):

-

Place a small amount of the liquid into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube.[9]

-

When a continuous stream of bubbles is observed, remove the heat.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9][10]

Solubility Determination

This protocol determines the solubility of a compound in various solvents, which can indicate the presence of polar or non-polar functional groups.[11]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[11]

-

After each addition, vigorously shake or vortex the test tube.[11]

-

Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent.

-

If the compound is insoluble in water, its solubility in acidic and basic solutions can be tested to identify acidic or basic functional groups.[12]

Synthetic Pathway Visualization

The synthesis of this compound can be achieved through a multi-step process starting from a more readily available precursor, such as 3,5-diiodobenzoic acid.[13] The following diagram illustrates a common synthetic route.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H4I2O | CID 10237074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17352-25-9 [amp.chemicalbook.com]

- 4. This compound CAS#: 17352-25-9 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | 17352-25-9 | Benchchem [benchchem.com]

A Technical Guide to 3,5-Diiodobenzaldehyde (CAS: 17352-25-9) for Research and Development

Abstract: 3,5-Diiodobenzaldehyde is a highly versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a reactive aldehyde functionality and two iodine atoms on the aromatic ring, makes it an invaluable precursor for the synthesis of complex molecules. The carbon-iodine bonds are particularly amenable to forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions, while the aldehyde group provides a site for condensations and other transformations. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white to yellow solid at room temperature.[1][2] It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[1][3] Key quantitative data are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 17352-25-9 | [4] |

| Molecular Formula | C₇H₄I₂O | [4] |

| Molecular Weight | 357.91 g/mol | [4] |

| Appearance | White to yellow solid | [1][2] |

| Melting Point | 133-134 °C | [5] |

| Boiling Point | 357.8 ± 32.0 °C (Predicted) | [5] |

| Density | 2.464 ± 0.06 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Storage Conditions | 2–8 °C, under inert gas (Argon or Nitrogen) | [1] |

Spectroscopic Characterization

| Technique | Expected Peaks / Chemical Shifts (δ) | Assignment |

| ¹H NMR | δ ~9.9 ppm (s, 1H)δ ~8.3 ppm (t, J ≈ 1.5 Hz, 1H)δ ~8.1 ppm (d, J ≈ 1.5 Hz, 2H) | Aldehyde proton (-CHO)Aromatic proton (C4-H)Aromatic protons (C2-H, C6-H) |

| ¹³C NMR | δ ~191 ppmδ ~145 ppmδ ~138 ppmδ ~95 ppm | Aldehyde carbon (C HO)Aromatic carbons (C2, C6)Aromatic carbon (C1)Aromatic carbons (C3, C5) |

| FTIR (cm⁻¹) | ~3080 cm⁻¹~2850, ~2750 cm⁻¹~1700 cm⁻¹~1560 cm⁻¹~850 cm⁻¹ | Aromatic C-H StretchAldehyde C-H Stretch (Fermi doublet)[6]Aromatic Aldehyde C=O Stretch[7]Aromatic C=C Stretch[7]C-I Stretch |

General Experimental Protocols for Spectroscopy

The following are generalized protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Acquisition: For ¹H NMR, acquire spectra with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, use a wider spectral width (e.g., 0-220 ppm) with proton decoupling.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Subtract a background spectrum of a pure KBr pellet from the sample spectrum.[7]

Synthesis and Reactivity

While direct electrophilic di-iodination of benzaldehyde is challenging, a plausible synthetic route can be designed from precursors that facilitate the introduction of iodine atoms.[2]

Proposed Synthetic Workflow

A potential pathway involves the Sandmeyer reaction starting from 3,5-diaminobenzoic acid, followed by reduction and oxidation to yield the target aldehyde. This multi-step process allows for precise control over the substitution pattern.

Caption: Proposed multi-step synthesis of this compound.

Key Reactions and Applications

This compound is a valuable substrate for constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions and condensation reactions.

3.2.1 Palladium-Catalyzed Cross-Coupling Reactions

The two iodine atoms serve as excellent leaving groups in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.[3] These reactions are fundamental in synthesizing biaryl compounds and conjugated systems found in many pharmaceuticals and organic materials.

Caption: General experimental workflow for the Suzuki coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling: [8][9][10]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (3.0-4.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Sonogashira Coupling: [11][12]

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon.

-

Solvent and Reagents: Add an anhydrous, degassed amine solvent such as triethylamine (Et₃N) or a solvent/base mixture like THF/diisopropylamine. Add the terminal alkyne (2.2-2.5 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the starting material.

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the diarylalkyne product.

3.2.2 Schiff Base Formation

The aldehyde group readily undergoes condensation with primary amines to form imines, also known as Schiff bases.[13] These compounds are important ligands in coordination chemistry and have been investigated for a wide range of biological activities.[14][15]

Representative Protocol for Schiff Base Synthesis: [13][14]

-

Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of absolute ethanol in a round-bottom flask.

-

Amine Addition: Add a solution of the primary amine (1.0 equiv.) in ethanol dropwise to the aldehyde solution at room temperature. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The formation of a precipitate often indicates product formation.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and dry under vacuum. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Materials Science

This compound is a strategic starting material for synthesizing diverse molecular scaffolds with significant biological or material properties. Its utility stems from the ability to perform sequential, regioselective reactions on its two iodine atoms and the aldehyde handle.

Caption: Applications of this compound in synthesizing functional molecules.

-

Pharmaceutical Intermediates: It is a key precursor for thyroid hormone analogs and other iodine-containing bioactive molecules.

-

Bioactive Scaffolds: It is used to synthesize stilbene and chalcone derivatives, classes of compounds known for their antioxidant, anti-inflammatory, and anticancer properties.

-

Ligand Synthesis: The di-iodo substitution pattern is ideal for creating pincer-type and other complex ligands for catalysis and coordination chemistry.

-

Materials Science: It serves as a monomer or cross-linker for synthesizing novel organic frameworks and functional polymers with tailored electronic or photophysical properties.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). It is also reported to be air-sensitive.

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 17352-25-9 | Benchchem [benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H4I2O | CID 10237074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 17352-25-9 [amp.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. benchchem.com [benchchem.com]

- 14. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,5-Diiodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3,5-diiodobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily accessible precursor, 3,5-diaminobenzoic acid, and proceeds through a multi-step sequence involving iodination and subsequent functional group transformations. This document details the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through an indirect route, as direct di-iodination of benzaldehyde at the 3 and 5 positions is challenging due to the meta-directing and deactivating nature of the aldehyde group. A robust and reliable strategy begins with a precursor that is more amenable to di-iodination, such as 3,5-diaminobenzoic acid. The overall synthetic pathway involves the following key transformations:

-

Iodination: Introduction of two iodine atoms onto the aromatic ring of a suitable precursor.

-

Reduction: Conversion of a carboxylic acid functionality to a primary alcohol.

-

Oxidation: Oxidation of the primary alcohol to the desired aldehyde.

This guide will focus on a well-documented pathway starting from 3,5-diiodobenzoic acid, which itself can be synthesized from 3,5-diaminobenzoic acid.

Experimental Protocols

Part 1: Synthesis of 3,5-Diiodobenzoic Acid

The synthesis of 3,5-diiodobenzoic acid can be achieved from 3,5-diaminobenzoic acid via a double Sandmeyer reaction. However, a more direct and often higher-yielding approach involves the direct iodination of a suitable benzoic acid derivative. A representative protocol for the di-iodination of a similar substrate, salicylic acid, provides a viable template for the synthesis of 3,5-diiodobenzoic acid.[1]

Reaction: Iodination of 3,5-Diaminobenzoic Acid (conceptual, based on similar reactions)

| Step | Reactant/Reagent | Quantity | Moles | Role |

| 1 | 3,5-Diaminobenzoic Acid | 15.2 g | 0.1 | Starting Material |

| 2 | Sulfuric Acid (conc.) | 100 mL | - | Solvent/Catalyst |

| 3 | Sodium Nitrite | 14.5 g | 0.21 | Diazotizing Agent |

| 4 | Potassium Iodide | 50 g | 0.3 | Iodine Source |

| 5 | Water | Varies | - | Solvent |

Procedure:

-

Dissolve 3,5-diaminobenzoic acid in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the bis-diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The precipitated crude 3,5-diiodobenzoic acid is collected by filtration, washed with cold water, and then a solution of sodium thiosulfate to remove excess iodine.

-

The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Part 2: Reduction of 3,5-Diiodobenzoic Acid to 3,5-Diiodobenzyl Alcohol

The reduction of the carboxylic acid group to a primary alcohol can be efficiently carried out using borane reagents.

Reaction: Borane Reduction of 3,5-Diiodobenzoic Acid

| Step | Reactant/Reagent | Quantity (for 0.05 mol scale) | Moles | Role |

| 1 | 3,5-Diiodobenzoic Acid | 18.7 g | 0.05 | Starting Material |

| 2 | Borane-tetrahydrofuran complex (1 M in THF) | 150 mL | 0.15 | Reducing Agent |

| 3 | Tetrahydrofuran (THF), anhydrous | 200 mL | - | Solvent |

| 4 | Methanol | Varies | - | Quenching Agent |

| 5 | Hydrochloric Acid (1 M) | Varies | - | Workup |

| 6 | Ethyl Acetate | Varies | - | Extraction Solvent |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-diiodobenzoic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise via a syringe or an addition funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Acidify the mixture with 1 M hydrochloric acid and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3,5-diiodobenzyl alcohol.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Oxidation of 3,5-Diiodobenzyl Alcohol to this compound

A mild and efficient method for the oxidation of the primary alcohol to the aldehyde is the Swern oxidation, which avoids over-oxidation to the carboxylic acid.

Reaction: Swern Oxidation of 3,5-Diiodobenzyl Alcohol

| Step | Reactant/Reagent | Quantity (for 0.04 mol scale) | Moles | Role |

| 1 | Oxalyl Chloride | 4.1 mL | 0.048 | Activating Agent |

| 2 | Dimethyl Sulfoxide (DMSO) | 6.8 mL | 0.096 | Oxidant |

| 3 | 3,5-Diiodobenzyl Alcohol | 15.0 g | 0.04 | Starting Material |

| 4 | Triethylamine | 22.3 mL | 0.16 | Base |

| 5 | Dichloromethane (DCM), anhydrous | 200 mL | - | Solvent |

Procedure:

-

To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 3,5-diiodobenzyl alcohol in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-diiodobenzoic acid. Please note that yields are representative and can vary based on experimental conditions and scale.

| Reaction Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| Synthesis of 3,5-Diiodobenzoic Acid | 3,5-Diaminobenzoic Acid | H₂SO₄, NaNO₂, KI | Water/H₂SO₄ | 4-6 hours | 0-5 then RT | 60-70 |

| Reduction | 3,5-Diiodobenzoic Acid | Borane-THF complex | THF | 12-24 hours | 0 to RT | 85-95 |

| Oxidation | 3,5-Diiodobenzyl Alcohol | Oxalyl Chloride, DMSO, Triethylamine | DCM | 2-3 hours | -78 to RT | 80-90 |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Multi-step synthesis of this compound.

This in-depth guide provides a foundational understanding of a reliable synthetic route to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3,5-Diiodobenzaldehyde

This guide provides essential information regarding the molecular properties of 3,5-Diiodobenzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₇H₄I₂O[1][2] |

| Molecular Weight | 357.91 g/mol [1][2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.

References

Technical Guide: Solubility of 3,5-Diiodobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodobenzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its utility in these applications is fundamentally linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide addresses the critical need for solubility data for this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine the solubility of this compound in a range of organic solvents. It includes a detailed experimental protocol based on the widely accepted shake-flask method followed by gravimetric analysis, a template for data presentation, and a visual workflow to guide the experimental process.

Introduction

This compound (C₇H₄I₂O, Molar Mass: 357.91 g/mol ) is an aromatic aldehyde functionalized with two iodine atoms.[1] These iodine atoms serve as reactive sites for a variety of cross-coupling reactions, making the compound a key precursor for the synthesis of complex organic molecules.[1] Understanding its solubility profile is essential for optimizing synthetic routes, developing effective purification methods such as crystallization, and preparing solutions for screening and formulation.

A thorough search of scientific databases and chemical supplier information reveals a lack of specific, quantitative data on the solubility of this compound across a range of common organic solvents. This guide is intended to empower researchers by providing a robust methodology to generate this crucial data in their own laboratories.

Data Presentation: A Framework for Solubility Measurement

To ensure consistency and comparability of solubility data, it is recommended that researchers record their experimental findings in a structured format. The following table provides a template for presenting quantitative solubility data for this compound. Researchers should aim to measure solubility at standard temperatures (e.g., 20°C, 25°C, 37°C) relevant to their specific applications.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

| Organic Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Acetone | Polar Aprotic | 58.08 | 56 | ||||

| e.g., Ethanol | Polar Protic | 46.07 | 78.5 | ||||

| e.g., Toluene | Nonpolar | 92.14 | 111 | ||||

| e.g., Dichloromethane | Polar Aprotic | 84.93 | 40 | ||||

| e.g., N,N-Dimethylformamide (DMF) | Polar Aprotic | 73.09 | 153 | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | ||||

| e.g., Ethyl Acetate | Polar Aprotic | 88.11 | 77.1 | ||||

| e.g., Hexane | Nonpolar | 86.18 | 69 |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the shake-flask method, a reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[2] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.[3][4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps or glass-stoppered flasks

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Volumetric pipettes and flasks

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Using a volumetric pipette, add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[3]

Step 2: Separation of Saturated Solution from Excess Solid

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle at the bottom of the vial. It is recommended to let the vial stand for several hours at the same constant temperature.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter (pre-conditioned with the solvent) to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

Step 3: Solvent Evaporation and Gravimetric Analysis

-

Place the evaporation dish containing the filtered solution into a drying oven. The oven temperature should be set well below the boiling point of the solvent and the melting point of this compound (133-134°C) to prevent decomposition or loss of the solute. A temperature of 40-60°C is generally suitable for many volatile organic solvents.

-

Allow the solvent to evaporate completely, leaving behind the dried this compound.

-

Transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).[3]

Calculation of Solubility

-

Mass of dissolved solute (m_solute):

-

m_solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

-

Volume of solvent used (V_solvent):

-

This is the volume of the filtrate you transferred to the evaporation dish.

-

-

Solubility Calculation:

-

In g/L: Solubility = (m_solute [g] / V_solvent [mL]) * 1000

-

In mg/mL: Solubility = m_solute [mg] / V_solvent [mL]

-

In mol/L: Molar Solubility = (m_solute [g] / 357.91 [ g/mol ]) / V_solvent [L]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary tools for researchers to generate reliable and reproducible data. The detailed shake-flask protocol, combined with the structured data presentation table and workflow visualization, offers a comprehensive approach to characterizing the solubility of this important synthetic intermediate. Accurate solubility data is indispensable for the efficient design of synthetic protocols, the development of purification techniques, and the successful formulation of new chemical entities. It is recommended that these experiments be performed with care, paying close attention to temperature control and ensuring that equilibrium has been reached.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,5-Diiodobenzaldehyde

Introduction

3,5-Diiodobenzaldehyde is an aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the creation of more complex molecules in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, based on established principles of NMR spectroscopy and data from analogous compounds. Due to the absence of readily available experimental spectra in public databases, this document focuses on the theoretical and expected spectral characteristics. Additionally, it outlines a general experimental protocol for acquiring NMR spectra and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key features are predicted as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (Aldehyde) | 9.5 - 10.5 | Singlet (s) | N/A | 1H |

| H-2, H-6 | 7.8 - 8.2 | Doublet (d) or Triplet (t) | ~1.5 - 2.0 | 2H |

| H-4 | 8.0 - 8.4 | Triplet (t) | ~1.5 - 2.0 | 1H |

Note: The predicted chemical shifts are based on the analysis of similar substituted benzaldehydes. The multiplicity of the aromatic protons (H-2, H-6, and H-4) is described as doublet or triplet due to meta-coupling, which is typically small (2-3 Hz). In some cases, these may appear as broad singlets or a complex multiplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule. The predicted chemical shifts are outlined below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-1 | 138 - 142 |

| C-2, C-6 | 135 - 140 |

| C-3, C-5 | 90 - 100 |

| C-4 | 145 - 150 |

Note: The chemical shifts are estimated based on the known effects of iodo and aldehyde substituents on a benzene ring. The carbons directly attached to the iodine atoms (C-3 and C-5) are expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect of iodine.

Visualizing the Structure and Workflow

To better understand the relationship between the molecular structure and the NMR data, a diagram of this compound with atom numbering is provided. Additionally, a general workflow for an NMR experiment is illustrated.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Commercial Availability and Synthetic Applications of 3,5-Diiodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodobenzaldehyde is a valuable aromatic building block in organic synthesis, particularly recognized for its role as a key intermediate in the preparation of various pharmaceutical compounds and research chemicals. Its two iodine atoms provide reactive sites for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile precursor for complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications in organic synthesis, and a detailed experimental protocol for a representative reaction.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17352-25-9 | [1][2] |

| Molecular Formula | C₇H₄I₂O | [1][3] |

| Molecular Weight | 357.92 g/mol | [2][3] |

| Appearance | White to Yellow Solid | [2][3] |

| Melting Point | 133-134 °C | [2] |

| Boiling Point | 357.8±32.0 °C (Predicted) | [2] |

| Storage | 2-8°C, dry, airtight, under inert gas (nitrogen or Argon) | [2][3] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers. Below is a summary of representative suppliers and their offerings. Researchers are advised to request certificates of analysis for specific lot numbers to confirm purity.

| Supplier | Purity | Available Quantities |

| ChemUniverse | 97% | 100mg, 250mg, 1g, Bulk |

| MySkinRecipes | 97% (96.5-100%) | 100mg, 250mg |

| ChemicalBook | Varies by supplier | Varies by supplier |

Key Synthetic Applications

The primary utility of this compound lies in its application as a precursor in the synthesis of more complex molecules. The carbon-iodine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Intermediate in the Synthesis of Thyroid Hormone Analogues

A significant application of this compound is in the development of thyroid hormone analogues.[3] Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are critical for regulating metabolism. The synthesis of analogues of these hormones is a key area of research for the development of new therapeutics. This compound can serve as a foundational scaffold for introducing the characteristic di-iodinated phenyl moiety found in these hormones.

The general synthetic strategy involves the elaboration of the aldehyde functional group and the subsequent coupling of the iodinated aromatic ring to another molecular fragment to construct the final thyronine structure.

Experimental Protocols

While specific protocols for reactions involving this compound are often proprietary or embedded within broader synthetic publications, a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of compounds, is provided below. This protocol is based on established methods for similar di-iodoaryl compounds and should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

Reaction: this compound + Arylboronic acid → 3,5-Diarylbenzaldehyde

Materials:

-

This compound

-

Arylboronic acid (1.1 to 1.5 equivalents per iodine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents per iodine)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizing Synthetic and Biological Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a conceptual synthetic workflow and the general pathway of thyroid hormone synthesis.

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified overview of the hypothalamic-pituitary-thyroid axis.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of thyroid hormone analogues. Its reactivity in cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules. The information and protocols provided in this guide are intended to support researchers in leveraging the synthetic potential of this important building block.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3,5-Diiodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and theoretical considerations for the electrophilic aromatic substitution (EAS) reactions of 3,5-diiodobenzaldehyde. This document is intended for an audience with a strong background in organic chemistry, particularly those involved in synthetic chemistry and drug development. The guide covers the theoretical basis for the regioselectivity of EAS reactions on this substrate, and provides generalized experimental protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions.

Introduction: Reactivity and Regioselectivity

This compound presents an interesting case for electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents on the aromatic ring. The benzaldehyde moiety contains a strongly deactivating aldehyde group (-CHO) which is a meta-director. Conversely, the two iodine atoms are deactivating but ortho, para-directing.

In the case of this compound, the aldehyde group at position 1 directs incoming electrophiles to the meta positions, which are positions 2, 4, and 6. The iodine atom at position 3 directs to its ortho positions (2 and 4) and its para position (6). Similarly, the iodine atom at position 5 directs to its ortho positions (4 and 6) and its para position (2). Consequently, all three directing groups guide the incoming electrophile to the same positions: 2, 4, and 6.

Caption: Directing effects of substituents in this compound.

While electronic effects suggest that positions 2, 4, and 6 are all susceptible to electrophilic attack, the steric hindrance imposed by the bulky iodine atoms is expected to play a significant role in the final product distribution. Attack at position 4 is sterically more hindered due to the proximity of two iodine atoms, suggesting that substitution at positions 2 and 6 might be favored. However, the precise regioselectivity will be highly dependent on the specific electrophile and reaction conditions.

General Mechanism of Electrophilic Aromatic Substitution

The fundamental mechanism of electrophilic aromatic substitution on this compound proceeds through a two-step addition-elimination pathway.

Caption: General workflow of electrophilic aromatic substitution.

Key Electrophilic Aromatic Substitution Reactions

This section outlines generalized experimental protocols for nitration, halogenation, and Friedel-Crafts reactions on this compound. It is crucial to note that these are theoretical protocols and require experimental validation and optimization.

Nitration

The introduction of a nitro group onto the aromatic ring is a fundamental transformation in organic synthesis.

Experimental Protocol (Hypothetical):

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid to fuming nitric acid with constant stirring.

-

Reaction: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid product will precipitate out.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Condition |

| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ |

| Temperature | 0-10 °C |

| Solvent | Concentrated H₂SO₄ |

| Expected Major Products | 2-Nitro-3,5-diiodobenzaldehyde, 4-Nitro-3,5-diiodobenzaldehyde |

| Expected Yield | Moderate to Good (Requires optimization) |

Disclaimer: The quantitative data in this table is based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this compound. Actual yields and product ratios may vary.

Halogenation (Bromination)

The introduction of a halogen atom, such as bromine, can be achieved using a suitable halogenating agent in the presence of a Lewis acid catalyst.

Experimental Protocol (Hypothetical):

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the mixture.

-

Reagent Addition: From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition |

| Halogenating Agent | Br₂ |

| Catalyst | Anhydrous FeBr₃ |

| Temperature | Room Temperature to Reflux |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Expected Major Products | 2-Bromo-3,5-diiodobenzaldehyde, 4-Bromo-3,5-diiodobenzaldehyde |

| Expected Yield | Moderate to Good (Requires optimization) |

Disclaimer: The quantitative data in this table is based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this compound. Actual yields and product ratios may vary.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or an acid anhydride with a strong Lewis acid catalyst.

Experimental Protocol (Hypothetical):

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the suspension in an ice bath and add the acyl chloride (e.g., acetyl chloride) dropwise from the dropping funnel.

-

Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period. Gentle heating may be required to drive the reaction to completion. Monitor by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of ice-cold water, followed by dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Condition |

| Acylating Agent | Acetyl Chloride (or other acyl halides/anhydrides) |

| Catalyst | Anhydrous AlCl₃ (stoichiometric amount) |

| Temperature | 0 °C to Room Temperature/Reflux |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Expected Major Products | 2-Acetyl-3,5-diiodobenzaldehyde, 4-Acetyl-3,5-diiodobenzaldehyde |

| Expected Yield | Moderate (Requires optimization) |

Disclaimer: The quantitative data in this table is based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this compound. Actual yields and product ratios may vary. Friedel-Crafts reactions are often sensitive to the deactivating nature of the aldehyde group, which may lead to lower yields.

Conclusion

The electrophilic aromatic substitution of this compound is a theoretically predictable yet experimentally underexplored area of synthetic chemistry. The directing effects of the aldehyde and iodo substituents converge to activate the 2, 4, and 6 positions for electrophilic attack. Steric hindrance is anticipated to be a major factor influencing the regiochemical outcome. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies. It is imperative for researchers to conduct thorough experimental optimization and characterization to elucidate the precise reactivity and product distributions for each class of electrophilic aromatic substitution reaction on this versatile substrate. This will be crucial for unlocking its potential in the synthesis of novel and complex molecular architectures for applications in drug discovery and materials science.

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3,5-Diiodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodobenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with an aldehyde group and two iodine atoms at the meta positions, provides a unique electronic and steric environment. This guide offers a comprehensive examination of the reactivity of the aldehyde functional group in this compound, detailing its behavior in key organic reactions. The presence of the bulky, electron-withdrawing iodine atoms profoundly influences the electrophilicity of the carbonyl carbon, making this molecule a versatile building block for the synthesis of complex organic structures, including ligands, materials, and potential therapeutic agents.[1] This document provides quantitative data where available, detailed experimental protocols for seminal transformations, and visual diagrams to illustrate reaction pathways and electronic influences.

Core Reactivity: Electronic and Steric Effects

The chemical behavior of the aldehyde group in this compound is primarily governed by the strong inductive effect of the two iodine substituents.

2.1 Electronic Effects

The two iodine atoms exert a powerful electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system and, consequently, of the attached aldehyde group. This withdrawal of electron density significantly increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity. As a result, the aldehyde group in this compound is highly susceptible to nucleophilic attack, making it more reactive than unsubstituted benzaldehyde or benzaldehydes with electron-donating substituents.

Caption: Inductive electron withdrawal (-I) by iodine atoms increases the electrophilicity of the carbonyl carbon.

2.2 Steric Effects

While iodine is a large atom, its placement at the meta-positions (3 and 5) relative to the aldehyde group means that it does not significantly hinder the approach of nucleophiles to the carbonyl carbon. Steric hindrance would be more pronounced if the iodine atoms were in the ortho-positions. Therefore, the reactivity of the aldehyde is predominantly controlled by electronic factors rather than steric ones.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound allows it to participate readily in a variety of fundamental organic reactions.

Nucleophilic Addition Reactions

The primary reaction pathway for aldehydes is nucleophilic addition to the carbonyl carbon.

Caption: General mechanism of nucleophilic attack on the aldehyde carbonyl group.

3.1.1 Grignard Reaction Reaction with organometallic reagents like Grignard reagents (R-MgX) proceeds efficiently to form secondary alcohols. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

3.1.2 Wittig Reaction The Wittig reaction provides a reliable method for forming alkenes from aldehydes. This compound reacts with phosphorus ylides (Wittig reagents) to generate substituted stilbene-like structures. Stabilized ylides tend to produce the (E)-alkene as the major product.[2][3]

Condensation Reactions

3.2.1 Claisen-Schmidt Condensation As this compound lacks α-hydrogens, it cannot self-condense. However, it serves as an excellent electrophilic partner in crossed aldol reactions, specifically the Claisen-Schmidt condensation, with enolizable ketones or aldehydes.[4][5] This reaction is fundamental for the synthesis of chalcones, which are precursors to flavonoids.[6]

3.2.2 Knoevenagel Condensation This condensation occurs with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst.[7][8] The reaction yields α,β-unsaturated products, which are valuable intermediates in further synthetic transformations.[9][10]

Reductive Amination

This one-pot reaction converts the aldehyde into an amine. It involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12][13]

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid (3,5-diiodobenzoic acid). Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation.[14][15]

Reduction

The aldehyde is easily reduced to the corresponding primary alcohol (3,5-diiodobenzyl alcohol) using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[1][16][17]

Quantitative Data Summary

While specific yield data for many reactions involving this compound are not widely published in readily accessible literature, the following table provides data for analogous reactions with other substituted benzaldehydes to serve as a benchmark. Optimization is typically required.

| Reaction Type | Reactants | Product Type | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference(s) |

| Knoevenagel Condensation | 4-Iodobenzaldehyde + Malononitrile | Benzylidenemalononitrile | NiCu@MWCNT | H₂O/MeOH | 25 °C, 15 min | 95±2 | [18] |

| Wittig Reaction | Benzaldehyde + (Carbethoxymethylene)triphenylphosphorane | Ethyl Cinnamate | - | Solvent-free | RT, 15 min | ~30 | [2] |

| Claisen-Schmidt Condensation | Benzaldehyde + Acetophenone | Chalcone | Cu(OTf)₂ | Solvent-free (Microwave) | - | 74-91 | [19] |

| Reduction | Benzaldehyde | Benzyl Alcohol | NaBH₄ | - (Ultrasonic) | RT, 17 min | 96 | [16] |

| Reductive Amination | Benzaldehyde + Ethylamine | N-Ethylbenzylamine | NaBH₃CN | - | pH 6 | 91 | [13] |

| Oxidation | Benzaldehyde | Benzoic Acid | KMnO₄ | Toluene | RT, 30 min | High | [14] |

Experimental Protocols

The following are representative protocols adapted from standard procedures for aromatic aldehydes. These should be considered as starting points and may require optimization for this compound.

Caption: A typical experimental workflow for the synthesis of a chalcone derivative.

5.1 Protocol 1: Reduction to 3,5-Diiodobenzyl Alcohol

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath to cool the solution to 0-5 °C.[17]

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[20]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the flask again in an ice bath and slowly quench the reaction by adding 1 M HCl until the effervescence ceases.

-

Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. The 3,5-diiodobenzyl alcohol can be further purified by column chromatography or recrystallization.

5.2 Protocol 2: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a 50 mL beaker or flask, mix this compound (0.01 mol) and malononitrile (0.01 mol).[7]

-

Catalyst Addition: Add a catalytic amount (a small spatula tip) of ammonium acetate to the mixture with continuous stirring.[10]

-

Reaction: If available, sonicate the reaction mixture at room temperature for 5-10 minutes. Alternatively, stir vigorously at room temperature for 1-2 hours. Monitor the reaction completion by TLC.[7]

-

Isolation: Upon completion, the product often precipitates from the mixture. If not, add cold water to induce precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-(3,5-diiodobenzylidene)malononitrile.[7]

5.3 Protocol 3: Claisen-Schmidt Condensation to form a Chalcone

-

Reaction Setup: Dissolve this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol in a round-bottom flask.[6]

-

Base Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a 40% aqueous solution of NaOH or KOH dropwise with constant stirring, ensuring the temperature remains low.[6]

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[5]

Applications in Drug Development and Research

The aldehyde group of this compound is a key functional handle for its use as a synthetic intermediate. Di-iodinated aromatic compounds are valuable precursors for creating complex molecular frameworks through sequential, regioselective transformations, particularly palladium-catalyzed cross-coupling reactions where the C-I bond is highly reactive.[1]

-

Pharmaceutical Intermediates: It serves as a building block in the synthesis of pharmaceuticals, including thyroid hormone analogs and other iodine-containing bioactive molecules.[7]

-

Ligand Synthesis: The aldehyde allows for the construction of Schiff bases and other complex structures used as ligands in catalysis.

-

Materials Science: It is employed in the synthesis of novel organic materials where the iodine atoms can be used for post-synthetic modification.

References

- 1. studylib.net [studylib.net]

- 2. www1.udel.edu [www1.udel.edu]

- 3. webassign.net [webassign.net]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen-Schmidt Condensation [cs.gordon.edu]

- 6. benchchem.com [benchchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Notes and Protocols for the Use of 3,5-Diiodobenzaldehyde in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and polyaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 3,5-Diiodobenzaldehyde serves as a valuable building block in this context, offering two reactive sites for sequential or double Suzuki coupling reactions. This allows for the synthesis of complex, non-symmetrical, or symmetrical poly-aryl systems centered around a benzaldehyde core. The aldehyde functionality provides a convenient handle for further synthetic transformations, making it an attractive starting material for the development of novel therapeutics and functional materials.

This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki coupling reactions, based on established methodologies for similar dihalogenated aromatic compounds.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form an organopalladium(II) intermediate. Due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, this step typically proceeds under relatively mild conditions.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Due to the presence of two iodine atoms on the benzaldehyde ring, the reaction can be controlled to achieve either mono- or diarylation by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

Data Presentation

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (mono-arylated) |

| 2 | 1,3-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 75 (di-arylated) |

| 3 | 3-Iodobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |

| 4 | 3-Iodobenzaldehyde | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 12 | 88 |

Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark. Actual yields for this compound may vary and require optimization.

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as the catalyst, ligand, base, solvent, temperature, and reaction time for the specific substrates being used.

Protocol 1: General Procedure for Mono-Arylation of this compound

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed aqueous solution for biphasic systems (e.g., water, 2M Na₂CO₃)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine solution

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system via syringe. For a biphasic system, a common solvent mixture is toluene/ethanol/water (e.g., 4:1:1 v/v/v) or 1,4-dioxane/water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or the desired level of conversion to the mono-arylated product is achieved.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 3-aryl-5-iodobenzaldehyde.

Protocol 2: General Procedure for Di-Arylation of this compound

Materials:

-

Same as Protocol 1, with the exception of the stoichiometry of the boronic acid.

Procedure:

-

Follow steps 1 and 2 from Protocol 1. Use an excess of the arylboronic acid (2.2 - 3.0 equivalents).

-

Add the degassed solvent system as described in Protocol 1.

-

Heat the reaction mixture to a temperature that facilitates the second coupling, which may be higher than for mono-arylation (typically 100-120 °C).

-

Monitor the reaction by TLC or LC-MS for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product. This may require a longer reaction time.

-

Follow the workup and purification procedure as described in steps 6-10 of Protocol 1 to isolate the 3,5-diarylbenzaldehyde.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

-

Low Yields: If reaction yields are low, consider screening different palladium catalysts and ligands. More electron-rich and bulky phosphine ligands can sometimes improve the efficiency of the oxidative addition and reductive elimination steps. Increasing the reaction temperature or changing the solvent system may also be beneficial. The choice of base is critical and can significantly impact the yield.

-

Side Reactions: Protodeboronation of the boronic acid and homocoupling of the boronic acid are common side reactions. Ensuring strictly anaerobic conditions and using the appropriate base can help to minimize these pathways.

-

Selectivity: To favor mono-arylation, it is essential to use a controlled stoichiometry of the boronic acid (close to 1 equivalent). Running the reaction at a lower temperature and for a shorter duration can also enhance selectivity for the mono-substituted product. For di-arylation, an excess of the boronic acid and more forcing conditions (higher temperature, longer reaction time) are generally required.

Conclusion

This compound is a versatile substrate for the synthesis of mono- and di-arylated benzaldehyde derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a solid foundation for researchers to successfully perform these transformations. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is key to achieving high yields and selectivity for the desired products, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Synthesis of Schiff Bases from 3,5-Diiodobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted benzaldehydes are a cornerstone in medicinal chemistry and materials science. The incorporation of iodine atoms, as in 3,5-diiodobenzaldehyde, into the Schiff base structure can significantly enhance their biological activities and catalytic properties. These compounds are of particular interest due to their potential as antimicrobial, antifungal, and anticancer agents. The di-iodo substitution pattern influences the electronic and steric properties of the molecule, which can lead to enhanced biological efficacy and unique coordination chemistry with metal ions.

This document provides detailed protocols for the synthesis of Schiff bases from this compound and its hydroxylated analog, 3,5-diiodosalicylaldehyde, based on established condensation methodologies. While specific examples for this compound are less common in published literature, the protocols for the closely related 3,5-diiodosalicylaldehyde are directly applicable. The primary difference is the absence of the ortho-hydroxyl group, which can influence solubility and the chelating properties of the resulting Schiff base.

Applications

Schiff bases synthesized from this compound and its derivatives have demonstrated a range of promising applications:

-

Antimicrobial and Antifungal Agents: The presence of iodine atoms often imparts significant antimicrobial and antifungal properties. These Schiff bases and their metal complexes have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

-